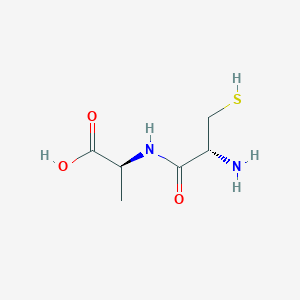
L-Cysteinyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-alanine is a dipeptide composed of the amino acids L-cysteine and L-alanine. This compound is of interest due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. L-Cysteine contains a thiol group, which makes it reactive and capable of forming disulfide bonds, while L-alanine is a simple, non-polar amino acid.
準備方法
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-alanine can be synthesized through peptide bond formation between L-cysteine and L-alanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction typically employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method can be advantageous due to its specificity and mild reaction conditions, which help preserve the integrity of the amino acids.
化学反応の分析
Types of Reactions
L-Cysteinyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of the thiol group in L-cysteine.
Substitution: Formation of thioethers or thioesters, depending on the electrophile used.
科学的研究の応用
L-Cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of thiol groups.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds that stabilize protein tertiary and quaternary structures.
Medicine: Explored for its potential therapeutic applications, such as in the development of antioxidant treatments due to the reactive thiol group in L-cysteine.
Industry: Utilized in the production of peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of L-Cysteinyl-L-alanine involves the reactivity of the thiol group in L-cysteine. This group can form disulfide bonds, which play a crucial role in stabilizing protein structures. Additionally, the thiol group can act as a nucleophile, participating in various biochemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with thiol groups, such as glutathione peroxidase and thioredoxin.
類似化合物との比較
L-Cysteinyl-L-alanine can be compared to other dipeptides and compounds containing L-cysteine or L-alanine:
L-Cysteinylglycine: Similar to this compound but contains glycine instead of alanine. It also forms disulfide bonds and participates in similar reactions.
L-Alanylglycine: Contains alanine and glycine, lacking the reactive thiol group found in L-cysteine, making it less reactive in oxidation and substitution reactions.
Glutathione (L-γ-glutamyl-L-cysteinyl-glycine): A tripeptide containing L-cysteine, known for its antioxidant properties and role in cellular redox balance.
This compound is unique due to the presence of both L-cysteine and L-alanine, combining the reactivity of the thiol group with the simplicity of a non-polar amino acid.
特性
CAS番号 |
77621-47-7 |
|---|---|
分子式 |
C6H12N2O3S |
分子量 |
192.24 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3(6(10)11)8-5(9)4(7)2-12/h3-4,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChIキー |
HAYVTMHUNMMXCV-IMJSIDKUSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C(=O)O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


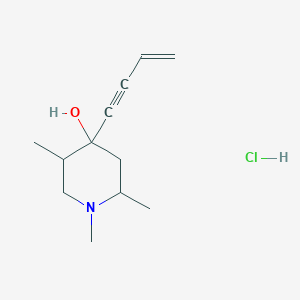

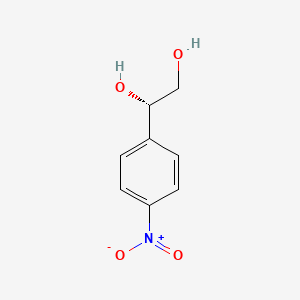
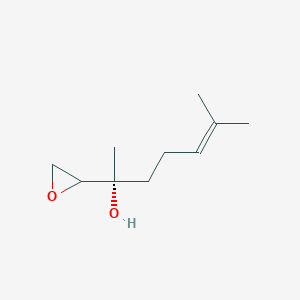
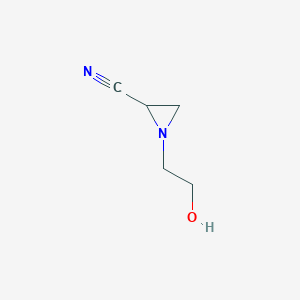

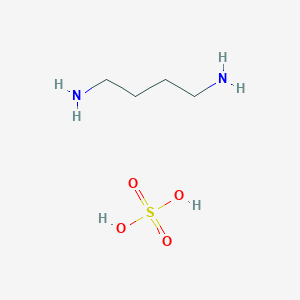
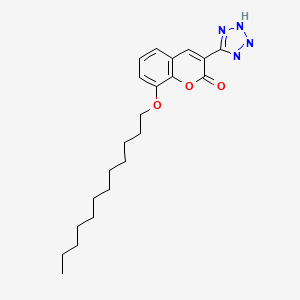
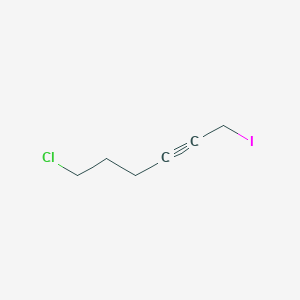

![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

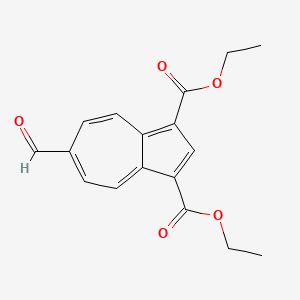
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
